molecular formula C14H21N B13098656 2-Benzyl-1-ethylpiperidine

2-Benzyl-1-ethylpiperidine

Cat. No.: B13098656
M. Wt: 203.32 g/mol
InChI Key: QRRMUKVPXLXVTK-UHFFFAOYSA-N
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Description

2-Benzyl-1-ethylpiperidine is a compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a benzyl group attached to the second carbon of the piperidine ring and an ethyl group attached to the nitrogen atom. This compound is of interest due to its structural similarity to other pharmacologically active piperidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-ethylpiperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with benzyl halides and ethyl halides. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of pyridine derivatives in the presence of benzyl and ethyl groups. The process often employs catalysts such as palladium on carbon or Raney nickel to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-ethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst to produce reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups, leading to the formation of different substituted piperidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides or ethyl halides with a base like sodium hydride.

Major Products:

    Oxidation: Benzyl ketones or carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidines with various functional groups.

Scientific Research Applications

2-Benzyl-1-ethylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-ethylpiperidine involves its interaction with neurotransmitter systems in the brain. The compound is believed to modulate the levels of norepinephrine and dopamine, which are critical for mood regulation and cognitive functions. The exact molecular targets and pathways are still under investigation, but it is known to have a lower binding affinity for dopamine transporters compared to norepinephrine transporters.

Comparison with Similar Compounds

2-Benzyl-1-ethylpiperidine is structurally similar to other piperidine derivatives such as:

    Methylphenidate: Used as a stimulant for treating attention deficit hyperactivity disorder.

    Desoxypipradrol: A stimulant with a longer duration of action.

    4-Benzylpiperidine: Another benzyl-substituted piperidine with different pharmacological properties.

Uniqueness: What sets this compound apart is its specific substitution pattern, which influences its pharmacological profile and makes it a valuable intermediate in the synthesis of other compounds.

Conclusion

This compound is a compound of significant interest in various fields of research due to its unique chemical structure and potential applications. Its synthesis, chemical reactions, and potential therapeutic uses make it a valuable subject of study in both academic and industrial settings.

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-benzyl-1-ethylpiperidine

InChI

InChI=1S/C14H21N/c1-2-15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3

InChI Key

QRRMUKVPXLXVTK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1CC2=CC=CC=C2

Origin of Product

United States

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